molecular formula C4H9BO2 B8187561 (1-Methylcyclopropyl)boronic acid

(1-Methylcyclopropyl)boronic acid

Cat. No.: B8187561
M. Wt: 99.93 g/mol
InChI Key: WUUIQFBGFFTXTG-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-methylcyclopropyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (1-Methylcyclopropyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH3)3) or triisopropyl borate (B(OiPr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for efficient synthesis of boronic acids with high throughput and minimal reaction times .

Chemical Reactions Analysis

Types of Reactions: (1-Methylcyclopropyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

(1-Methylcyclopropyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which (1-Methylcyclopropyl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with nucleophilic sites on target molecules. In cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

  • Cyclopropylboronic acid
  • Cyclobutylboronic acid
  • Phenylboronic acid

Comparison: (1-Methylcyclopropyl)boronic acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications .

Properties

IUPAC Name

(1-methylcyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-4(2-3-4)5(6)7/h6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUIQFBGFFTXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1(CC1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylcyclopropyl)boronic acid
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(1-Methylcyclopropyl)boronic acid
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(1-Methylcyclopropyl)boronic acid
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(1-Methylcyclopropyl)boronic acid
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(1-Methylcyclopropyl)boronic acid
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(1-Methylcyclopropyl)boronic acid

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